[2-(6-Chloro-9H-purin-9-yl)ethyl](methyl)amine

Medicinal chemistry Purine synthesis N9-alkylation

Problem: Traditional N9-alkylation of 6-chloropurines yields only ~74%, increasing cost and waste. Solution: This compound achieves up to 96% yield via one-pot build-up, providing dual handles-6-Cl for SNAr displacement and N9-amine for further derivatization. • >90% microwave-assisted SNAr conversion in water (2-4 h). • Enables parallel library synthesis of adenosine A₁/A₂A/A₂B/A₃ ligands. • Multi-gram supply reduces per-unit cost versus lower-yielding routes.

Molecular Formula C8H10ClN5
Molecular Weight 211.65 g/mol
Cat. No. B13250320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(6-Chloro-9H-purin-9-yl)ethyl](methyl)amine
Molecular FormulaC8H10ClN5
Molecular Weight211.65 g/mol
Structural Identifiers
SMILESCNCCN1C=NC2=C1N=CN=C2Cl
InChIInChI=1S/C8H10ClN5/c1-10-2-3-14-5-13-6-7(9)11-4-12-8(6)14/h4-5,10H,2-3H2,1H3
InChIKeyPYVWQXKJFJDQPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(6-Chloro-9H-purin-9-yl)ethyl](methyl)amine Procurement Guide


[2-(6-Chloro-9H-purin-9-yl)ethyl](methyl)amine (CAS: 1706456-03-2, molecular formula C₈H₁₀ClN₅, molecular weight 211.65 g/mol) is a synthetic purine derivative that serves as a versatile building block for constructing adenosine receptor ligands and other biologically active purine scaffolds . The compound features a 6-chloropurine core alkylated at the N9 position with an ethyl(methyl)amine side chain, where the 6-chloro atom provides a reactive handle for nucleophilic displacement with amines, alkoxides, or thiols, enabling modular diversification for structure-activity relationship studies [1].

Adenosine receptor ligand building block with modular diversification via 6-chloro SNAr
N9-ethyl(methyl)amine side chain enables further derivatization or conjugation
Suitable for parallel synthesis and structure-activity relationship (SAR) studies

[2-(6-Chloro-9H-purin-9-yl)ethyl](methyl)amine: Non-Interchangeability


In purine-based drug discovery, the precise nature of the N9 substituent profoundly impacts receptor subtype selectivity, metabolic stability, and downstream functionalization pathways. The ethyl(methyl)amine chain in this compound introduces both a flexible linker and a secondary amine capable of further derivatization, whereas alternative N9-substituted analogs—such as simple 9-alkylpurines (e.g., 9-ethyl-6-chloropurine) or ribosyl/acyloxy derivatives—differ fundamentally in molecular weight, hydrogen-bonding capacity, and synthetic trajectory [1]. Moreover, the 6-chloro substituent in purine scaffolds exhibits variable reactivity depending on the electron-donating or electron-withdrawing character of the N9 side chain, meaning that reaction yields and conditions optimized for one 6-chloro-9-substituted purine do not reliably transfer to another [2]. These structural and reactivity differences preclude generic interchangeability in both biological assays and multistep synthetic protocols.

N9 Substituent Type
Ethyl(methyl)amine chain differs from simple 9-alkyl or ribosyl groups in steric bulk, H-bonding capacity, and metabolic stability. Receptor subtype selectivity and synthetic trajectory may shift; direct substitution without re-optimization is not supported.
6-Chloro Reactivity
Reaction yields and conditions for 6-chloro displacement are influenced by the electron-donating/withdrawing character of the N9 side chain. Protocols optimized for other 6-chloro-9-substituted purines may not transfer reliably, requiring re-validation.
Regioselectivity Context
N9-alkylation regioselectivity depends on the alkylation method. Alternative routes may produce N7/N9 isomeric mixtures, which exhibit distinct pharmacological profiles and necessitate additional purification, limiting direct interchangeability.

Quantitative Differentiation Evidence


N9-Alkylation Synthetic Efficiency

The one-pot build-up procedure for synthesizing 6-chloro-9-substituted purines achieves yields up to 96% for N9-alkylated products, representing a 22-percentage-point advantage over the baseline Mitsunobu reaction approach for 6-chloro-9H-purine derivatives with unoptimized N9 substituents, which typically yields 74% for comparable alkylation [1]. This method also demonstrates broad substrate scope across various alkyl and aryl amines, including the ethyl(methyl)amine moiety, whereas alternative routes such as vinyl magnesium bromide alkylation achieve only 78% yield under optimized conditions .

Synthetic Yield
Cross-study comparable
Up to 96% yield (one-pot) vs. ~74% (Mitsunobu) / 78% (Grignard)
Supports procurement yield optimization review
One-pot procedure context; cross-study comparison
Medicinal chemistry Purine synthesis N9-alkylation

6-Chloro Substituent Reactivity

The 6-chloro group in [2-(6-chloro-9H-purin-9-yl)ethyl](methyl)amine serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols, enabling modular diversification at the C6 position under mild conditions (ambient temperature, polar aprotic solvents such as DMF with base) [1]. In contrast, the 6-amino analog requires harsh deamination or protecting group strategies for similar transformations, while 6-unsubstituted purine lacks a reactive handle entirely, necessitating separate synthetic routes for each derivative . This reactivity difference is quantitative: 6-chloro displacement with primary amines proceeds to >90% conversion within 2-4 hours under microwave-assisted conditions in water, whereas 6-amino derivatives are inert under identical conditions [2].

C6 Reactivity
Class-level inference
>90% conversion (6-Cl) vs. 0% (6-NH₂) under microwave SNAr
Enables modular library synthesis from single intermediate
Microwave conditions; class reactivity context
Nucleophilic substitution Purine functionalization Parallel synthesis

N9 Regioselectivity Advantage

N9-alkylation of 6-chloropurine with the ethyl(methyl)amine moiety proceeds with high regioselectivity under optimized conditions (ethylenediamine catalysis, ambient temperature), yielding exclusively N9-alkylated product [1]. In contrast, unoptimized NaH-mediated alkylation of 6-chloropurine with alkyl halides produces a mixture of N7- and N9-regioisomers, with the N9-isomer as the major but not exclusive product, necessitating chromatographic separation and reducing effective yield . This regioselectivity is critical because N7-alkylated purines exhibit distinct biological activity profiles and cannot serve as direct substitutes for N9-alkylated congeners in adenosine receptor pharmacology [2].

N9 Regioselectivity
Cross-study comparable
Exclusive N9 product vs. N7/N9 mixture with NaH method
Reduces purification burden in synthesis workflow
Ethylenediamine-catalyzed conditions; cross-study context
Regioselective alkylation Purine N7/N9 isomerism Purification efficiency

Application Scenarios


Parallel Synthesis of Adenosine Receptor Ligands

The compound's 6-chloro substituent enables modular SNAr diversification, with >90% conversion to 6-aminated products under microwave-assisted conditions in water within 2-4 hours [1]. This reactivity profile supports parallel synthesis of structurally diverse adenosine receptor ligand libraries from a single N9-functionalized intermediate. Researchers targeting A₁, A₂A, A₂B, or A₃ adenosine receptor modulation can utilize this building block to systematically vary the 6-position substituent while maintaining consistent N9-ethyl(methyl)amine topology—a design element shown to influence receptor subtype selectivity in 9-alkylpurine series [2].

Cost-Efficient Multigram Purine Intermediate Synthesis

The one-pot build-up procedure for N9-alkylated 6-chloropurines achieves yields up to 96%, compared to ~74% for baseline Mitsunobu approaches and 78% for Grignard-based alkylation [3]. This yield differential translates to significant cost savings in multigram-scale procurement or in-house synthesis. Research groups requiring substantial quantities of N9-ethylamine-substituted purine scaffolds for medicinal chemistry campaigns should prioritize this compound or its synthetic route over less efficient N9-alkylation methods to minimize raw material expenditure and waste generation.

Nucleoside Analog Intermediate Synthesis

The combination of the 6-chloro leaving group with the N9-ethyl(methyl)amine chain creates a versatile intermediate for constructing nucleoside analogs and acyclic nucleotide derivatives. The 6-chloro atom can be displaced with diverse nucleophiles (amines, alkoxides, thiols) under mild conditions [4], while the secondary amine in the N9 side chain provides an additional functionalization site for conjugation or further alkylation. This dual functionalization capacity distinguishes this compound from simple 9-alkyl-6-chloropurines lacking side-chain amine functionality.

SAR Studies of N9 Substituents on Adenosine Receptors

In systematic SAR studies of 9-alkylpurines at adenosine receptor subtypes, the precise length and composition of the N9 substituent has been shown to differentially affect binding affinity across A₁, A₂A, A₂B, and A₃ receptors [5]. The ethyl(methyl)amine side chain in this compound provides a specific spacer length (two-carbon ethyl linker plus methylamine) distinct from simple 9-methyl, 9-ethyl, or 9-propyl analogs. Researchers seeking to map the contribution of N9-substituent hydrogen-bonding capacity and steric bulk to receptor subtype selectivity should include this compound in comparative panels against 9-alkyl and 9-aryl substituted 6-chloropurine congeners.

Application
Selection Property
Validation Focus
Adenosine receptor ligand library synthesis
6-Chloro SNAr modularity
Diversification efficiency under mild amination conditions
Multigram purine intermediate synthesis
Reported high-yield N9-alkylation route
Procurement cost and waste reduction review
Nucleoside analog intermediate synthesis
Dual functionalization (C6 + N9 amine)
Derivatization capacity and orthogonal reactivity review
N9 substituent SAR studies
Ethyl(methyl)amine spacer topology
Receptor subtype selectivity context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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